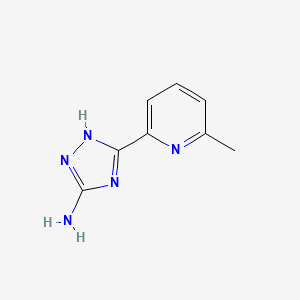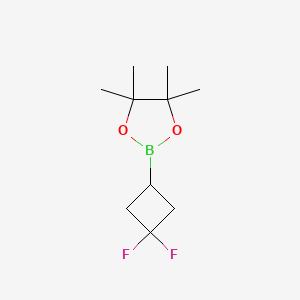
2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,3-Difluorocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . The compound is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The Inchi Code for “2-(3,3-Difluorocyclobutyl)acetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.It is a solid at room temperature . The storage temperature is at refrigerator levels .
科学的研究の応用
Electrochemical Properties in Organoboron Compounds
A study by Tanigawa et al. (2016) in "Electrochimica Acta" explored the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. They found that these compounds have lower oxidation potentials compared to organoboranes, indicating a significant β-effect in organoborate. This has implications for the use of similar compounds in electrochemical applications (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis of Pinacolylboronate-Substituted Stilbenes
In the "Journal of Organometallic Chemistry," Das et al. (2015) synthesized a series of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. These compounds were used to synthesize boron-containing stilbene derivatives and resveratrol analogues, demonstrating potential applications in materials for LCD technology and neurodegenerative disease therapies (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Applications in Polymer Synthesis
Yokozawa et al. (2011) in "Macromolecular Rapid Communications" studied the polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They found it useful in producing polymers with narrow molecular weight distributions and high regioregularity, indicating its utility in precision polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Development of Silicon-Based Drugs
Büttner et al. (2007) in "Organometallics" developed a new building block for silicon-based drugs using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound was used in synthesizing the retinoid agonist disila-bexarotene, demonstrating its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Continuous Flow Synthesis of Organoboron Compounds
Fandrick et al. (2012) in "Organic Process Research & Development" described a scalable process for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives via continuous flow, indicating its importance in large-scale industrial applications (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWVHJFQCEWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)
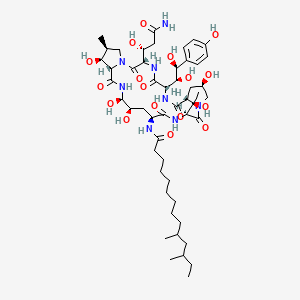
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
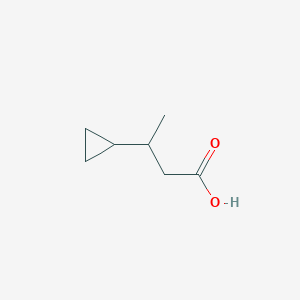

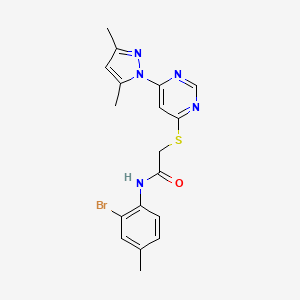
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)
![1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE](/img/structure/B2769911.png)

![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)

